1,3-Diazaspiro[4.4]non-1-en-4-one, 2-butyl-3-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diazaspiro[4.4]non-1-en-4-one, 2-butyl-3-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]- involves several key steps:
Condensation Reaction: The initial step involves the condensation of 4’-Bromomethyl-biphenyl-2-carbonitrile with 2-butyl-1,3-diaza-spiro[4,4]non-1-en-4-one hydrochloride using sodium hydride as a base and dimethyl formamide as the solvent.
Tetrazole Formation: The next step is the formation of the tetrazole ring by treating the intermediate with tributyltin azide in xylene, followed by trityl protection.
Debenzylation: The final step involves the cleavage of the trityl group using aqueous hydrochloride in a methanol and tetrahydrofuran mixture.
Industrial Production Methods
The industrial production of 1,3-Diazaspiro[4.4]non-1-en-4-one, 2-butyl-3-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]- follows a similar synthetic route but is optimized for large-scale production. This includes the use of safer and more efficient reagents and solvents, as well as improved purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Diazaspiro[4.4]non-1-en-4-one, 2-butyl-3-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the functional groups attached to the Irbesartan molecule.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common in modifying the triphenylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and various alkyl halides.
Major Products
The major products formed from these reactions include various derivatives of 1,3-Diazaspiro[4.4]non-1-en-4-one, 2-butyl-3-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]- with modified pharmacological properties .
Scientific Research Applications
1,3-Diazaspiro[4.4]non-1-en-4-one, 2-butyl-3-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]- has a wide range of applications in scientific research:
Mechanism of Action
1,3-Diazaspiro[4.4]non-1-en-4-one, 2-butyl-3-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]- exerts its effects by selectively blocking the angiotensin II receptor subtype 1 (AT1), which mediates most of the known physiological activities of angiotensin II . This blockade results in vasodilation, reduced secretion of vasopressin, and decreased production and release of aldosterone, leading to lower blood pressure .
Comparison with Similar Compounds
Similar Compounds
Losartan: Another angiotensin II receptor antagonist used to treat hypertension.
Valsartan: Similar in function but differs in its chemical structure and pharmacokinetic properties.
Candesartan: Known for its longer duration of action compared to other angiotensin II receptor antagonists.
Uniqueness
1,3-Diazaspiro[4.4]non-1-en-4-one, 2-butyl-3-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]- is unique due to the presence of the triphenylmethyl group, which enhances its chemical stability and solubility, potentially leading to improved pharmacological properties .
Properties
IUPAC Name |
2-butyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H42N6O/c1-2-3-25-40-45-43(30-15-16-31-43)42(51)49(40)32-33-26-28-34(29-27-33)38-23-13-14-24-39(38)41-46-47-48-50(41)44(35-17-7-4-8-18-35,36-19-9-5-10-20-36)37-21-11-6-12-22-37/h4-14,17-24,26-29H,2-3,15-16,25,30-32H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEZQBALWLNRGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H42N6O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.8 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138402-10-5 |
Source
|
Record name | 2-Butyl-3-[[2′-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138402-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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